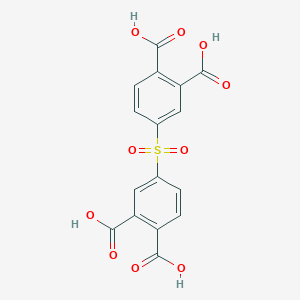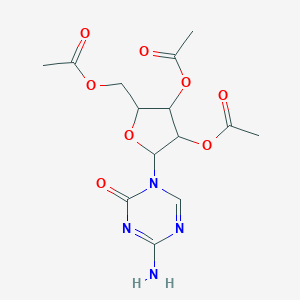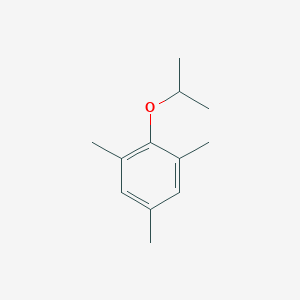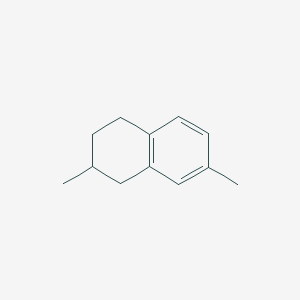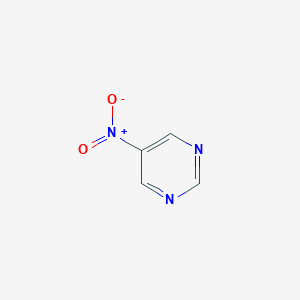
5-Nitropyrimidine
Vue d'ensemble
Description
5-Nitropyrimidine is a chemical compound with the molecular formula C4H3N3O2 . It has a molecular weight of 125.09 g/mol . The compound is also known by other synonyms such as Pyrimidine, 5-nitro- .
Synthesis Analysis
The synthesis of 5-Nitropyrimidine and its derivatives has been a subject of various research studies . For instance, one study discusses the transformation of 5-nitropyrimidines and their role as precursors for the synthesis of a wide range of poly-substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of 5-Nitropyrimidine consists of a pyrimidine ring with a nitro group attached at the 5th position . The InChI representation of the molecule is InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H .
Physical And Chemical Properties Analysis
5-Nitropyrimidine has a density of 1.4±0.1 g/cm³, a boiling point of 252.4±13.0 °C at 760 mmHg, and a flash point of 106.5±19.8 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .
Applications De Recherche Scientifique
High-Energy-Density Materials (HEDMs)
5-Nitropyrimidine derivatives have been explored for their potential in creating insensitive high-energy-density materials. These materials are crucial for applications requiring high energy output with low sensitivity to external stimuli, such as in space exploration and military applications . For instance, the compound 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide exhibits a high measured density and thermal decomposition temperature, making it a candidate for safer energetic compounds .
Nitrification Inhibitors
In agricultural sciences, nitrification inhibitors are used to reduce the rate of soil nitrification and related environmental nitrogen loss. 5-Nitropyrimidine compounds can act as chemical nitrification inhibitors, affecting the soil gross N nitrification rate and N2O production, which is significant for reducing greenhouse gas emissions .
Medicinal Chemistry
The structural motif of 5-Nitropyrimidine is a valuable scaffold in medicinal chemistry. It serves as a precursor for synthesizing various pharmacologically significant compounds, including dihydropteridinones and pyrimidodiazepinones, which are important for drug development .
Energetic Material Genome Approach
The energetic material genome approach utilizes 5-Nitropyrimidine derivatives to accelerate the discovery of new insensitive high-energy explosives. This approach involves identifying genetic features, rapid molecular design, and screening, followed by experimental synthesis .
Environmental Science
5-Nitropyrimidine-based compounds are studied for their effects on soil gross nitrogen mineralization and nitrification rates. Understanding these effects is crucial for developing strategies to mitigate nitrogen loss and pollution in environmental systems .
Synthetic Organic Chemistry
5-Nitropyrimidine serves as a versatile building block in synthetic organic chemistry. It is employed in the solid-phase synthesis of variously substituted compounds, showcasing its utility in creating complex molecular architectures .
Safety and Hazards
Mécanisme D'action
Target of Action
Nitropyrimidines are known to interact with various biological targets, including dna repair proteins and ammonia-oxidizing bacteria .
Biochemical Pathways
Nitropyrimidines are known to influence the nitrification process, which involves the conversion of ammonia to nitrate . The compound’s interaction with ammonia-oxidizing bacteria suggests that it may impact this pathway .
Pharmacokinetics
The related compound 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine has been studied, and it was found to have a mean plasma half-life of 38 minutes in rats . This could provide some insight into the potential pharmacokinetic properties of 5-Nitropyrimidine.
Result of Action
Nitropyrimidines are known to have various pharmacological effects, including anti-inflammatory activities . They can also act as potent inactivators of certain proteins, suggesting that they may have a significant impact at the molecular level .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYDQGFVFOQSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452878 | |
| Record name | 5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyrimidine | |
CAS RN |
14080-32-1 | |
| Record name | 5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14080-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 5-nitropyrimidine?
A1: 5-Nitropyrimidine has a molecular formula of C4H3N3O2 and a molecular weight of 125.09 g/mol.
Q2: What spectroscopic data is available for characterizing 5-nitropyrimidine?
A2: Researchers utilize a combination of spectroscopic techniques to characterize 5-nitropyrimidine, including:* UV Spectroscopy: Provides information about the electronic transitions within the molecule, often used to determine concentrations and study structural features. [, , , , ]* Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , , , ]* 1H NMR Spectroscopy: Offers insights into the number and environment of hydrogen atoms in the molecule, aiding in structural elucidation and isomer identification. [, , , , , ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, providing structural information. [, , ]* ESR Spectroscopy: Useful for studying the formation and properties of 5-nitropyrimidine anion radicals, providing insights into its electronic structure and reactivity. [, ]
Q3: How do structural modifications of 5-nitropyrimidine impact its reactivity?
A3: The reactivity of 5-nitropyrimidine is heavily influenced by the electron-withdrawing nature of the nitro group. [, , ] * Nucleophilic Substitution: The electron-deficient pyrimidine ring, particularly at positions 2, 4, and 6, becomes susceptible to attack by nucleophiles. The presence and nature of substituents at these positions significantly influence the reaction pathway and product distribution. [, , , , , , , , ]* Ring Transformations: Under specific conditions, reactions with nucleophiles can lead to the opening and rearrangement of the pyrimidine ring, forming pyridine or pyrazole derivatives. [, , ]* Sigma Complex Formation: The strong electron-withdrawing effect of the nitro group allows 5-nitropyrimidine to form stable sigma complexes (Meisenheimer complexes) with strong nucleophiles like methoxide ion. This property provides valuable insights into the reactivity and electronic structure of 5-nitropyrimidines. []
Q4: How does the position of the nitro group on the pyrimidine ring affect reactions with ketones?
A4: The position of the nitro group plays a crucial role in dictating the reaction pathway with ketones:* 5-Nitropyrimidine: Can undergo ring transformation reactions with ketones in the presence of bases. Depending on the reaction conditions and the ketone used, the reaction can lead to 5-nitropyridine derivatives, 4-nitrophenols, or 4-pyridones. []
Q5: How has computational chemistry been used to study 5-nitropyrimidine and its derivatives?
A6: Computational techniques offer valuable insights into the properties and reactivity of these molecules. * Molecular Modeling: Allows visualization and analysis of the three-dimensional structures of different 5-nitropyrimidine polymorphs, examining intermolecular interactions and their influence on crystal packing and stability. []* Density Functional Theory (DFT): Enables the calculation of vibrational frequencies and intensities for 5-nitropyrimidine, aiding in the interpretation of experimental IR and Raman spectra and understanding its vibrational modes. []* Electrostatic Potential Calculations: Help to map the electron density distribution in 5-nitropyrimidine and related compounds, providing insights into their reactivity towards nucleophiles and their potential as substrates for specific enzymes. []
Q6: What are some potential applications of 5-nitropyrimidine and its derivatives?
A7: Research on 5-nitropyrimidine and its derivatives has explored various potential applications:* Pharmaceuticals:
* Antitumor Agents: Certain 5-nitropyrimidines, particularly those containing a 6-(dibromomethyl) substituent, have shown promising antiproliferative activity against cancer cell lines in vitro, suggesting potential as antitumor agents. [] * Antibacterial Agents: Synthesized 2,4-diaryl-6-methyl-5-nitropyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. [] * Amplifiers of Phleomycin: Several synthesized purine derivatives, accessible from 5-nitropyrimidine precursors, have been evaluated for their ability to enhance the antibacterial activity of phleomycin against E. coli. This finding suggests potential applications in combination therapy. []* Explosives: * Secondary Explosives: 4,6-di-2-(5-nitro-1,2,4-triazole)-5-nitropyrimidine has been identified as a potential secondary explosive, showcasing the applicability of 5-nitropyrimidine derivatives in energetic materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



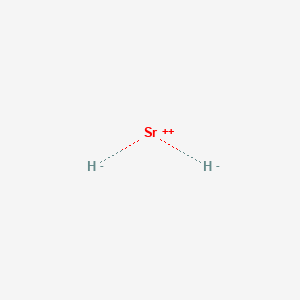
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)

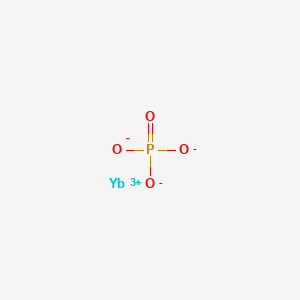
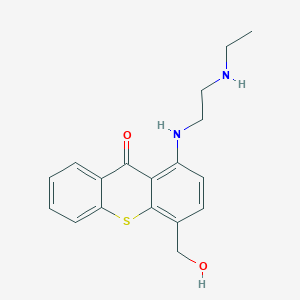
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)

